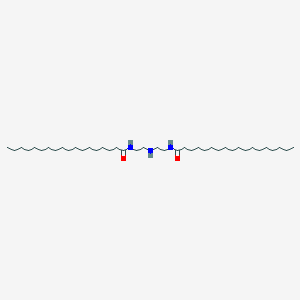
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated heterocycles is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, an efficient synthesis of 3,3-difluoropyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid is reported, which could be a relevant method for synthesizing related compounds such as 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride . Additionally, the synthesis of various fluorinated pyridines through reactions involving nickel complexes and azide chemistry provides a foundation for understanding the synthetic routes that could be applied to tetrafluoropyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and spectroscopic methods. For example, the structure of nickel complexes with tetrafluoropyridine ligands has been determined, which could be informative for the structural analysis of tetrafluoropyrrolidine compounds . Furthermore, the vibrational spectral studies and analyses based on density functional theory (DFT) for chloro- and bromo-tetrafluoropyridines provide insights into the molecular stability and electronic properties that could be relevant for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride .
Chemical Reactions Analysis
The reactivity of fluorinated heterocycles is of significant interest. For example, the reactivity of tetrafluoropyridines with various nucleophiles and the formation of different substitution products provide a basis for understanding the chemical behavior of tetrafluoropyrrolidines . Additionally, the reactions of tetrafluoropyridines with electrophiles and the regioselective fluorination of imidazo[1,2-a]pyridines offer insights into potential reactions that 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structure and substituents. The comparative thermodynamic properties and vibrational spectral studies of tetrafluoropyridines provide valuable information on the stability and reactivity of these compounds . The weak hydrogen bonding and fluorous interactions observed in the salts of pyridinium compounds with fluorous side chains could also be relevant to the properties of tetrafluoropyrrolidine salts .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Formation
A study by Chen et al. (2013) explored the use of 3,3,4,4-tetrafluoropyrrolidine in the formation of tolan liquid crystals. They observed that compounds with 3,3,4,4-tetrafluoropyrrolidine exhibited nematic and smectic phases, with good thermal stabilities and high clearing points. This suggests that 3,3,4,4-tetrafluoropyrrolidine can be a promising component in the creation of new liquid crystalline materials, potentially replacing more expensive components in liquid crystal synthesis (Chen et al., 2013).
Fluoropyrrolidines in Medicinal Chemistry
Pfund and Lequeux (2017) highlighted the significance of fluoropyrrolidines, including 3,3,4,4-tetrafluoropyrrolidine, in medicinal chemistry and organic synthesis. These compounds have been used in the preparation of medicinal drugs and as organocatalysts. Their synthesis involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Reactions with Decafluorocyclohexene
Powers, Stephens, and Tatlow (1982) studied the reactions of 3,3,4,4-tetrafluoropyrrolidine with decafluorocyclohexene. They found that it results in the formation of non-basic enamines. This suggests its potential application in chemical synthesis involving fluorinated compounds (Powers et al., 1982).
Nucleophilic Substitution in Tetrafluoropyrimidine
In the field of organic chemistry, Banks, Field, and Haszeldine (1967) reported on the susceptibility of tetrafluoropyrimidine, prepared via reaction of tetrachloropyrimidine with potassium fluoride, to nucleophilic attack. This indicates a potential application of 3,3,4,4-tetrafluoropyrrolidine in the synthesis of various fluorinated pyrimidines (Banks et al., 1967).
Eigenschaften
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMFLKIYHWQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880173 | |
| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |
CAS RN |
1810-13-5 | |
| Record name | 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluoropyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)







